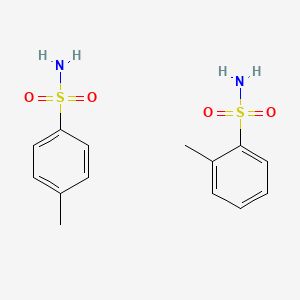

p/m-Toluene sulfonamide

Description

Significance in Contemporary Organic Synthesis and Chemical Industry

p-Toluene sulfonamide (PTSA) is a versatile and vital chemical compound with extensive applications across the chemical, pharmaceutical, and materials science sectors. chemicalbook.compatsnap.com Its utility stems from its unique chemical structure, which imparts properties that make it a valuable intermediate and additive. chemicalbook.com

In the chemical industry , p-toluene sulfonamide is widely used as a plasticizer, particularly for thermosetting resins like phenolic, melamine-formaldehyde, and urea-formaldehyde resins. multichemexports.comnuomengchemical.com As a reactive plasticizer, it can chemically combine with the polymer, enhancing flexibility, durability, and flow properties during molding. multichemexports.compenpet.com This improves the mechanical characteristics and surface finish of the final products. multichemexports.com Its applications extend to the production of adhesives, coatings, and pigments. chemicalbook.com In adhesive formulations, it acts as a resin softener and tackiness enhancer, while in coatings, it contributes to the development of durable, weather-resistant finishes. chemicalbook.commultichemexports.com

In contemporary organic synthesis , p-toluene sulfonamide is a cornerstone reagent. The sulfonamide group (-SO2NH2) is a key functional group in a variety of transformations. It is frequently used as a protecting group for amines due to its stability under many reaction conditions and the existence of reliable methods for its subsequent removal. patsnap.comorganic-chemistry.org The sulfonamide can also act as a nucleophile, with the nitrogen atom's lone pair participating in reactions, or as an electrophile. patsnap.com For instance, after deprotonation, the resulting sulfonamide anion is a potent nucleophile for substitution reactions. patsnap.com Furthermore, it serves as a precursor for the synthesis of a multitude of more complex organic molecules and heterocyclic compounds. patsnap.comiosrjournals.org Research has demonstrated its use in Ritter reactions, where it can trap cationic intermediates, and in copper-catalyzed synthesis of diarylamines. academie-sciences.frkyoto-u.ac.jp

In the pharmaceutical sector , p-toluene sulfonamide is a critical building block for the synthesis of sulfonamide drugs (sulfa drugs), which are a class of antibiotics used to treat bacterial infections. chemicalbook.com It serves as an intermediate in the production of drugs like sulfathiazole (B1682510) and sulfamethoxazole. chemicalbook.com Beyond antibiotics, its derivatives are investigated for other medicinal applications, and it is used in the synthesis of various pharmacologically active agents. patsnap.comiosrjournals.org

Table 1: Industrial Applications of p-Toluene Sulfonamide

| Industry Sector | Application | Function |

|---|---|---|

| Polymers & Resins | Plasticizer for thermoplastics (PVC, polyamides) and thermosets (melamine, epoxy, phenolic resins) | Enhances flexibility, durability, and processing properties; acts as a flow modifier. multichemexports.comnuomengchemical.com |

| Paints, Coatings & Adhesives | Additive in surface coatings, varnishes, and adhesives (hot-melt, pressure-sensitive) | Improves film formation, surface leveling, tackiness, and bond strength. chemicalbook.commultichemexports.com |

| Pharmaceuticals | Intermediate in drug synthesis | Precursor for sulfonamide antibiotics and other pharmacologically active compounds. chemicalbook.compatsnap.com |

| Agrochemicals | Intermediate in synthesis | Used in the production of certain herbicides and pesticides. patsnap.com |

| Dyes & Pigments | Chemical Intermediate | Used in the synthesis of various dyes and fluorescent pigments. chemicalbook.comchemicalbook.com |

Isomeric Considerations and Comparative Reactivity of p- and m-Toluene Sulfonamide

The chemical and physical properties of toluene (B28343) sulfonamide are significantly influenced by the position of the methyl group on the benzene (B151609) ring relative to the sulfonamide group. The most common isomer is p-toluene sulfonamide (4-methylbenzenesulfonamide), but the ortho- (o-) and meta- (m-) isomers also exist and exhibit different characteristics.

The primary difference between the para and meta isomers lies in the electronic and steric effects exerted by the methyl group. In p-toluene sulfonamide, the methyl group is directly opposite the sulfonamide group. The methyl group is weakly electron-donating through an inductive effect and hyperconjugation. This can subtly influence the electron density of the aromatic ring and the acidity of the N-H protons on the sulfonamide group.

In m-toluene sulfonamide (3-methylbenzenesulfonamide), the methyl group is situated at a meta position. Its electron-donating effects are less directly transmitted to the sulfonamide group compared to the para and ortho positions. This can lead to differences in reactivity. For example, the acidity of the sulfonamide protons in the m-isomer may be slightly different from that of the p-isomer, which in turn affects its nucleophilicity upon deprotonation.

Steric hindrance is generally not a major differentiating factor between the p- and m-isomers, as the methyl group is relatively small and located far from the sulfonamide's reactive nitrogen atom in both cases. However, the o-isomer (2-methylbenzenesulfonamide) experiences significant steric hindrance from the adjacent methyl group, which can impede the approach of reagents to the sulfonamide group and affect the molecule's crystal packing, leading to different physical properties like melting point. penpet.com For instance, o-toluenesulfonamide (B73098) has a higher melting point (156 °C) compared to p-toluenesulfonamide (B41071) (136–138 °C). multichemexports.compenpet.com

Table 2: Comparative Properties of Toluene Sulfonamide Isomers

| Property | p-Toluene sulfonamide | o-Toluene sulfonamide | m-Toluene sulfonamide |

|---|---|---|---|

| IUPAC Name | 4-methylbenzenesulfonamide | 2-methylbenzenesulfonamide | 3-methylbenzenesulfonamide |

| CAS Number | 70-55-3 | 88-19-7 | 6224-91-5 |

| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol jinlichemical.com | 171.22 g/mol | 171.22 g/mol |

| Melting Point | 136–138 °C multichemexports.com | 156 °C penpet.com | ~108 °C |

| Appearance | White crystalline solid chemicalbook.com | White crystalline solid | Data not widely available |

| Solubility | Soluble in ethanol (B145695), acetone; slightly soluble in water. multichemexports.com | Soluble in ethanol; slightly soluble in water. penpet.com | Data not widely available |

Properties

Molecular Formula |

C14H18N2O4S2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-methylbenzenesulfonamide;4-methylbenzenesulfonamide |

InChI |

InChI=1S/2C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5-7(6)11(8,9)10/h2*2-5H,1H3,(H2,8,9,10) |

InChI Key |

VXGAPBLISGTEKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N.CC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Toluene Sulfonamide and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation

The creation of the C-N bond is a fundamental transformation in organic synthesis. Modern methodologies focus on catalytic approaches that offer greater efficiency, selectivity, and substrate scope compared to classical methods. These strategies are broadly categorized into N-arylation and N-alkylation.

N-arylation reactions are crucial for synthesizing N-aryl sulfonamides, a common motif in many pharmaceutical agents. Cross-coupling reactions, catalyzed by transition metals, provide a powerful tool for forging this bond.

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, has been a mainstay for the synthesis of N-aryl sulfonamides. Recent advancements have focused on improving the efficiency and environmental footprint of these reactions.

One notable development is the use of copper(I) oxide (Cu₂O) as a catalyst precursor for the N-arylation of sulfonamides with aryl halides in a ligand-free system. nie.edu.sg Optimization studies have shown that polar aprotic solvents and bases with large, charge-dispersed cations contribute to high reaction yields. nie.edu.sg The reactivity of the aryl halide is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl halide generally lead to sterically controlled reactions, while electron-donating groups result in electronically controlled reactions. nie.edu.sg

A significant step towards greener chemistry is the development of a copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water under ligand-free and aerobic conditions. organic-chemistry.orgthieme-connect.com This method offers high yields, a simple workup procedure, and avoids the use of toxic organic solvents and ligands. organic-chemistry.orgthieme-connect.com The optimized conditions typically involve a copper salt like copper(II) acetate (B1210297) (Cu(OAc)₂) and a base such as potassium carbonate (K₂CO₃). organic-chemistry.orgthieme-connect.com This approach is versatile, accommodating a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing groups, as well as heteroarylboronic acids. organic-chemistry.org

| Catalyst System | Coupling Partners | Solvent | Key Features |

| Cu₂O | Sulfonamides + Aryl Halides | Polar aprotic solvents | Ligand-free, high yields, reactivity influenced by electronics and sterics of aryl halide. nie.edu.sg |

| Cu(OAc)₂·H₂O | Sulfonamides + Arylboronic Acids | Water | Ligand-free, aerobic conditions, environmentally friendly, broad substrate scope. organic-chemistry.orgthieme-connect.com |

Palladium catalysis offers a powerful alternative for the formation of C-N bonds. A general and efficient method for the palladium-catalyzed sulfonamidation of aryl nonafluorobutanesulfonates (aryl nonaflates) has been developed. nih.govorganic-chemistry.org This reaction utilizes a biaryl phosphine (B1218219) ligand, t-BuXPhos, which forms a highly active catalyst with palladium. nih.govorganic-chemistry.org The optimal reaction conditions involve potassium phosphate (B84403) (K₃PO₄) as the base in tert-amyl alcohol as the solvent. nih.govorganic-chemistry.org

A key advantage of this methodology is its broad functional group tolerance, allowing for the presence of cyano, nitro, ester, aldehyde, ketone, chloride, carbamate, and phenol (B47542) groups. nih.govorganic-chemistry.org The reaction is effective for both electron-rich and electron-poor aryl nonaflates and can also be applied to heterocyclic aryl nonaflates. nih.govorganic-chemistry.org Kinetic studies have indicated that the rate-limiting step of the reaction is the reductive elimination. nih.govorganic-chemistry.org A notable limitation is the inefficiency of 2,6-disubstituted aryl nonaflates to participate in the coupling reaction. nih.govorganic-chemistry.org

| Catalyst/Ligand | Base/Solvent | Substrate Scope | Limitations |

| Palladium / t-BuXPhos | K₃PO₄ / tert-amyl alcohol | Wide range of functional groups, electron-rich and -poor aryl nonaflates, heterocyclic nonaflates. nih.govorganic-chemistry.org | Inefficient with 2,6-disubstituted aryl nonaflates. nih.govorganic-chemistry.org |

N-alkylation is another fundamental route to sulfonamide derivatives, providing access to a different chemical space compared to N-arylation. Modern methods focus on the use of environmentally benign alkylating agents like alcohols.

The N-alkylation of sulfonamides using alcohols as alkylating agents is an atom-economical and environmentally friendly process that produces water as the only byproduct. ionike.com This transformation can be efficiently catalyzed by copper complexes through a "borrowing hydrogen" mechanism. ionike.comscispace.com In this process, the copper catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the borrowed hydrogen, regenerating the catalyst and yielding the N-alkylated sulfonamide. scispace.comacs.org

A simple and effective catalytic system consists of copper(II) acetate and potassium carbonate. ionike.comscispace.com Mechanistic studies have shown that the dehydrogenation of the alcohol is the rate-determining step. scispace.com This methodology is applicable to a variety of aromatic, heteroaromatic, and aliphatic alcohols, providing the corresponding N-alkylated sulfonamides in good to excellent yields. ionike.com

| Catalyst System | Alkylating Agent | Mechanism | Key Features |

| Cu(OAc)₂ / K₂CO₃ | Alcohols | Borrowing Hydrogen | Atom-economical, water as the only byproduct, broad alcohol scope. ionike.comscispace.com |

In the quest for more sustainable catalytic systems, base metals like manganese have emerged as attractive alternatives to precious metals. An efficient manganese-catalyzed N-alkylation of sulfonamides with alcohols has been developed, also operating via a borrowing hydrogen mechanism. acs.orgorganic-chemistry.org This method utilizes a well-defined and bench-stable Mn(I) PNP pincer precatalyst. acs.orgorganic-chemistry.org

The reaction demonstrates a broad substrate scope, allowing for the mono-N-alkylation of various aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.orgorganic-chemistry.org The optimized conditions typically involve potassium carbonate as the base in a high-boiling solvent like xylenes. organic-chemistry.org While effective for benzylic and primary aliphatic alcohols, this system is unreactive towards allylic, propargylic, and secondary alcohols. organic-chemistry.org Mechanistic investigations support a pathway involving reversible alcohol dehydrogenation and the formation of an N-sulfonylimine intermediate. acs.orgorganic-chemistry.org

| Catalyst | Substrate Scope (Alcohols) | Key Features |

| Mn(I) PNP pincer precatalyst | Benzylic and primary aliphatic alcohols | Sustainable and earth-abundant metal catalyst, high yields, mono-N-alkylation. acs.orgorganic-chemistry.org |

Condensation Reactions for N-Sulfonylimine Synthesis

N-sulfonylimines are crucial intermediates in organic synthesis, and their preparation via the direct condensation of sulfonamides with carbonyl compounds is a primary route. Traditionally, this reaction is challenging due to the low nucleophilicity of the sulfonamide nitrogen and the reversible nature of the condensation, which generates water as a byproduct. To overcome these hurdles, various catalysts and conditions have been developed.

Key strategies often involve the use of Lewis acids or dehydrating agents to drive the reaction forward. For instance, the condensation of p-toluenesulfonamide (B41071) with aldehydes and ketones can be effectively promoted by titanium(IV) chloride in the presence of triethylamine. Other methodologies employ reagents like tris(2,2,2-trifluoroethyl)borate, which acts as a mild and general catalyst for the condensation of amides with carbonyl compounds at room temperature. These methods are designed to be operationally simple, often yielding the desired N-sulfonylimines without requiring complex workup procedures.

| Carbonyl Compound | Sulfonamide | Catalyst/Conditions | Product | Ref. |

| Diaryl Ketones | p-Toluenesulfonamide | TiCl₄/Et₃N, reflux | N-Sulfonylimine | |

| Aldehydes | p-Toluenesulfonamide | B(OCH₂CF₃)₃, rt | N-Sulfonylimine | |

| Aldehydes | p-Toluenesulfonamide | Pyrrolidine (organocatalyst) | N-Sulfonylimine |

Sulfonylation of Amines

The sulfonylation of amines with p-toluenesulfonyl chloride is a fundamental and widely practiced method for the synthesis of N-substituted toluene (B28343) sulfonamides. This reaction is a cornerstone for installing the tosyl protecting group on primary and secondary amines. patsnap.com The choice of base and solvent is critical to the success of this transformation, especially when dealing with less nucleophilic or sterically hindered amines.

Modern approaches have focused on developing milder and more efficient catalytic systems. For example, indium-catalyzed sulfonylation has proven effective for a broad range of amines, including anilines with electron-withdrawing groups. organic-chemistry.org Additionally, solvent-free conditions have been explored, sometimes in the presence of a catalyst like zinc oxide, to provide a more environmentally friendly process. These methods often simplify purification and can lead to high yields of the desired sulfonamide. organic-chemistry.org

| Amine Substrate | Reagent | Catalyst/Base | Conditions | Outcome | Ref. |

| Primary/Secondary Amines | p-Toluenesulfonyl chloride | Indium | - | High yields, broad scope | organic-chemistry.org |

| Anilines | p-Toluenesulfonyl chloride | Zinc Oxide | Solvent-free, rt | Moderate to good yields | |

| Various Amines | p-Toluenesulfonyl chloride | Crosslinked poly(4-vinylpyridine) | Mild | Simplified purification, reusable catalyst |

Direct Synthesis from Sulfonic Acids or Salts

Synthesizing toluene sulfonamide directly from toluenesulfonic acid or its salts offers a more atom-economical and environmentally benign alternative to methods starting from sulfonyl chlorides, as it can reduce the generation of acidic waste. These direct amidation methods typically require activation of the sulfonic acid.

One reported method involves dissolving anhydrous p-toluenesulfonic acid in dichloromethane (B109758) with an organic boronic acid catalyst and a 5A molecular sieve. Ammonia (B1221849) gas is then introduced at low temperatures (-10 to 0 °C) to form p-toluenesulfonamide. Another approach utilizes microwave irradiation to facilitate the reaction between sulfonic acids (or their sodium salts) and amines, demonstrating good functional group tolerance and high yields. organic-chemistry.org

Functionalization and Derivatization Strategies

Beyond their synthesis, the strategic functionalization of toluene sulfonamide derivatives is crucial for creating complex molecular architectures and exploring new chemical space.

Late-Stage Functionalization via Sulfonyl Radical Intermediates

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis, which is highly valuable for drug discovery and development. mpg.de A novel strategy involves the conversion of the sulfonamide group, often considered a stable and unreactive moiety, into a synthetically useful sulfonyl radical intermediate. nih.govresearchgate.net

This transformation can be achieved using metal-free photocatalysis. nih.govresearchgate.net Under these conditions, N-sulfonylimine derivatives can act as precursors to sulfonyl radicals. acs.org These highly reactive intermediates can then be harnessed in various chemical transformations, such as the hydrosulfonylation of alkenes, to form complex sulfones. acs.org This approach unlocks new reactivity for sulfonamides, allowing for their diversification into other valuable sulfur-containing functional groups. nih.govacs.org

| Precursor | Method | Intermediate | Subsequent Reaction | Product | Ref. |

| N-Sulfonylimine | Metal-free Photocatalysis (EnT) | Sulfonyl Radical | Hydrosulfonylation of Alkenes | Complex Sulfones | nih.govacs.org |

| Pharmaceutically relevant sulfonamides | Photocatalysis | Sulfonyl Radical | Combination with alkene fragments | Diversified sulfones | researchgate.net |

Metal-Free C(sp³)–H Functionalization

The direct functionalization of C(sp³)–H bonds adjacent to the nitrogen atom in N-alkyl sulfonamides is a powerful tool for molecular editing. Achieving this transformation without the use of transition metals is a significant goal in sustainable chemistry. nih.govrsc.org

One innovative metal-free approach enables the C–H functionalization of aliphatic sulfonamides using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a promoter under mild conditions. nih.gov This method facilitates the synthesis of α,β-unsaturated imines with high selectivity. nih.gov Mechanistic studies suggest the reaction proceeds through a [2+2] cyclization followed by a ring-cleavage reorganization pathway, offering a new platform for C–H bond activation. nih.gov This strategy is notable for its tolerance of various functional groups and its potential for modifying complex molecules at a late stage. nih.govrsc.org

Protecting Group Chemistry in Complex Molecule Synthesis

The p-toluenesulfonyl (tosyl) group is one of the most common and robust protecting groups for amines in the synthesis of complex molecules like pharmaceuticals and natural products. patsnap.comjocpr.com Its stability under a wide range of reaction conditions, including acidic, basic, and many oxidative and reductive environments, makes it highly reliable. organic-chemistry.org

The tosyl group is typically installed by reacting the amine with p-toluenesulfonyl chloride in the presence of a base. patsnap.com While its stability is an asset, its removal can be challenging and often requires harsh reductive conditions. organic-chemistry.org Classic methods for deprotection include using sodium in liquid ammonia or sodium naphthalenide. fiu.eduacs.org Milder methods have also been developed, such as using samarium diiodide after N-activation or employing low-valent titanium reagents. organic-chemistry.orgresearchgate.net The choice of deprotection method is critical to ensure compatibility with other functional groups present in a complex synthetic intermediate. jocpr.com

| Deprotection Reagent | Conditions | Substrate | Notes | Ref. |

| Sodium Naphthalenide | Low temperature (e.g., -60 °C) | N-Tosyl amines/amides | Involves single electron transfer (SET) mechanism | fiu.edu |

| Samarium Diiodide (SmI₂) | Low temperature, after N-activation | Primary N-tosyl amides | Effective for notoriously difficult substrates | organic-chemistry.org |

| Mischmetal / TiCl₄ | Neutral conditions | Primary and secondary N-tosyl amines | Efficient and rapid cleavage | researchgate.net |

| Sodium / Liquid Ammonia | - | Tosylamino acids and peptides | Classic but harsh reductive cleavage | acs.org |

Synthesis of Alpha-Arylglycine Derivatives

The synthesis of α-arylglycine derivatives, which are important structural motifs in pharmaceuticals and natural products, can be achieved through methods involving sulfonamides. A notable approach is the palladium-catalyzed enantioselective three-component reaction. This process utilizes glyoxylic acid, sulfonamides like p-toluenesulfonamide, and aryl trifluoroborates to create the α-arylglycine framework with moderate to good yields and enantioselectivity. chemrxiv.org The resulting products serve as valuable building blocks for more complex molecules, such as peptides. chemrxiv.org

Another strategy involves the palladium-catalyzed α-arylation of a chiral nickel(II) glycinate (B8599266) complex using aryl bromides, which produces structurally diverse arylglycine products in excellent yields and with good diastereoselectivity. nih.gov While this method doesn't directly use toluene sulfonamide as a reactant, the resulting optically pure arylglycines can be further functionalized. nih.gov Furthermore, an efficient α-arylation of imino amides with arylboronic acids provides an alternative route to α-functionalized glycine (B1666218) derivatives. organic-chemistry.org The mechanism is believed to involve the tautomerization of the imino amide to its iminol form, which then coordinates with the arylboronic acid. organic-chemistry.org

Green Chemistry Principles and Process Optimization

Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, solvent-free reaction conditions have been successfully applied to the synthesis of derivatives from p-toluenesulfonamide. A key example is the condensation reaction between p-toluenesulfonamide and benzaldehyde (B42025) to produce N-sulfonylimine. asianpubs.org This reaction can be efficiently conducted by grinding a mixture of the reactants with a solid acid catalyst and heating them in the absence of any solvent. asianpubs.org This method not only simplifies the experimental and isolation procedures but also reduces environmental impact by eliminating solvent waste. asianpubs.org The use of a solid, reusable catalyst further enhances the green credentials of this protocol. asianpubs.org

Eco-Friendly Flow Synthesis Protocols

The application of flow chemistry offers a safe, efficient, and scalable method for the synthesis of sulfonamides, embodying several green chemistry principles. nih.govacs.org Flow synthesis in a meso-reactor apparatus allows for rapid reactions while minimizing waste and utilizing environmentally benign media. nih.govacs.org This technology is particularly advantageous for drug discovery and library synthesis. nih.gov The optimization of the flow setup and experimental protocols enables the sequential synthesis of primary, secondary, and tertiary sulfonamides. acs.org Product isolation is often simplified to extraction and precipitation, yielding pure compounds without the need for further purification steps. nih.govacs.org This approach highlights the potential for greener and more practical sulfonamide synthesis. rsc.org

Utilization of Heteropoly Acid Catalysts

Heteropoly acids (HPAs) have emerged as highly efficient and eco-friendly catalysts for reactions involving p-toluenesulfonamide. asianpubs.org They are effective solid acid catalysts for the condensation of p-toluenesulfonamide with aldehydes to form N-sulfonylimines under solvent-free conditions. asianpubs.org Several types of HPAs have been tested, with their catalytic activity varying based on their composition. asianpubs.org The primary advantages of HPAs include their high thermal stability, reusability, low cost, and simple separation from the reaction mixture, which aligns with green chemistry protocols. asianpubs.orgresearchgate.net

The research into the condensation of p-toluenesulfonamide and benzaldehyde found H₃PW₁₂O₄₀ to be the most efficient catalyst, providing high yields. asianpubs.org The catalyst demonstrated good reusability, with only a slight decrease in product yield after five consecutive runs. asianpubs.org

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| H₃PW₁₂O₄₀ | 15 | 86 |

| H₄SiW₁₂O₄₀ | 30 | 75 |

| H₄PMo₁₂O₄₀ | 30 | 68 |

| H₅PMo₁₀V₂O₄₀ | 30 | 71 |

| None | 120 | Trace |

Considerations in Industrial Synthesis Process Design

For the industrial-scale production of toluene sulfonamide, process design focuses on efficiency, safety, and environmental impact. A significant advancement is the shift from traditional batch reactions to continuous production methods. google.com One patented industrial method involves the continuous amination of p-toluenesulfonyl chloride with ammonia gas in a solvent like methylene (B1212753) dichloride, using a countercurrent absorption technique. google.com This continuous process reduces labor intensity and environmental pollution by enabling the controlled discharge of ammonia in the tail gas. google.com Using a solvent instead of water for the amination step prevents the side reaction of hydrolysis, thereby improving the reaction conversion rate and significantly lowering the Chemical Oxygen Demand (COD) in wastewater. google.com

Another key consideration is the choice of starting material. While the traditional route starts from p-toluenesulfonyl chloride, this intermediate is typically produced from p-toluenesulfonic acid in a reaction that generates a large amount of waste acid. patsnap.com To circumvent this environmental issue, methods for the direct amidation of p-toluenesulfonic acid have been developed. patsnap.comgoogle.com One such method involves dissolving anhydrous p-toluenesulfonic acid in dichloromethane, adding an organic boronic acid catalyst and a 5A molecular sieve, and then introducing ammonia gas. google.comwipo.int This process has a low energy consumption and avoids the discharge of waste acid, offering a greener alternative for industrial synthesis. patsnap.comgoogle.com

| Parameter | Traditional Route (via Sulfonyl Chloride) | Direct Amidation Route |

|---|---|---|

| Starting Material | p-Toluenesulfonyl chloride google.com | p-Toluenesulfonic acid patsnap.comwipo.int |

| Key Reagents | Ammonia, Methylene dichloride google.com | Ammonia, Organic boronic acid catalyst, 5A molecular sieve wipo.int |

| Process Type | Continuous flow google.com | Batch wipo.int |

| Key Advantage | Improved conversion rate, reduced water pollution (COD) google.com | Eliminates waste acid generation from the chlorination step patsnap.com |

| Environmental Consideration | Controlled ammonia tail gas discharge google.com | No waste acid discharge, low energy consumption patsnap.comgoogle.com |

Mechanistic Investigations of Toluene Sulfonamide Reactivity

Fundamental Reaction Pathways

The chemical behavior of p/m-toluene sulfonamide is largely dictated by the electronic properties of its constituent functional groups: the electron-withdrawing sulfonyl group (-SO2-) and the nucleophilic amino group (-NH2). This duality allows it to react as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the co-reactants. patsnap.com

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, rendering it nucleophilic. patsnap.com This allows it to attack electron-deficient centers. For instance, in the presence of a strong base, p-toluene sulfonamide can be deprotonated to form the corresponding anion, which is a potent nucleophile capable of attacking electrophilic carbon centers. patsnap.com This reactivity is fundamental to many of its applications in synthesis. patsnap.com

Conversely, the strong electron-withdrawing nature of the sulfonyl group makes the sulfur atom and, to some extent, the adjacent atoms susceptible to nucleophilic attack. patsnap.com This electrophilic character is a key aspect of its reactivity profile. patsnap.comchemicalbook.com For example, derivatives like N,N-Dibromo-p-toluene sulfonamide (TsNBr2) act as a source of electrophilic bromine while also providing a nucleophilic sulfonamide component. thieme-connect.com This dual functionality is harnessed in various organic transformations. chemicalbook.comthieme-connect.com

This compound readily participates in nucleophilic substitution reactions. After deprotonation with a base, the resulting sulfonamide anion can act as a nucleophile, displacing leaving groups in various substrates. patsnap.com This is a common method for the synthesis of N-alkylated and N-arylated sulfonamides. patsnap.com

Condensation reactions are another important class of transformations for this compound. It can react with carbonyl compounds such as aldehydes and ketones, typically under acidic or basic catalysis, to form imines or related derivatives. patsnap.comresearchgate.net The electron-withdrawing sulfonyl group plays a crucial role in stabilizing the transition state of these reactions, thereby increasing their rate and efficiency. patsnap.com For example, the condensation of p-toluenesulfonamide (B41071) with ethyl glyoxylate (B1226380) has been studied in detail, leading to the formation of 2,2-bis(4-methylphenylsulfonamido)acetate. researchgate.net Similarly, sulfoxides can condense with p-toluenesulfonamide in the presence of a dehydrating agent like acetic anhydride (B1165640) to form sulfilimines. acs.org

Radical and Photoredox Mediated Mechanisms

In recent years, the involvement of this compound in radical and photoredox-catalyzed reactions has garnered significant attention. These methods provide novel pathways for C-N bond formation and other functionalizations.

The sulfonamide group can stabilize adjacent free radicals, making it a useful component in radical polymerization where it can act as a chain transfer agent. patsnap.com A key strategy for generating sulfonyl radicals involves the late-stage functionalization of sulfonamides through photoredox catalysis. acs.org This metal-free approach allows sulfonamides to be converted into sulfonyl radical intermediates, which can then participate in a variety of reactions, such as addition to alkenes. acs.org Mechanistic studies suggest that these transformations can proceed via energy-transfer (EnT) catalysis. acs.org

The reactivity of electrochemically generated radical cations towards p-toluene sulfonamide as a nucleophile has also been investigated. acs.orgnih.gov Competition experiments have shown that while alcohol trapping of a radical cation is kinetically favored and reversible, trapping with a sulfonamide leads to the thermodynamic product. acs.orgnih.gov Computational studies using density functional theory (DFT) have indicated that the sulfonamide cyclization is best described as a radical-like cyclization, where the unpaired electron spin is primarily localized on the nitrogen atom of the sulfonamide in the transition state. acs.org

Furthermore, photoredox catalysis can be employed for the reductive cleavage of sulfonamides and for driving C(sp2)–H oxidative chlorination reactions where sulfonamides can be substrates. d-nb.inforsc.org

Hydrogen Borrowing Mechanisms in Catalytic Reactions

Hydrogen borrowing catalysis has emerged as a green and atom-economical strategy for the N-alkylation of sulfonamides using alcohols as the alkylating agents. organic-chemistry.orgrsc.org This methodology avoids the use of stoichiometric and often hazardous alkylating agents. rsc.org The general mechanism involves three key steps:

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone. rsc.orgacademie-sciences.fr

Condensation: The in situ generated carbonyl compound undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. academie-sciences.fracs.org

Hydrogenation: The metal-hydride catalyst then transfers the "borrowed" hydrogen back to the imine, reducing it to the final N-alkylated sulfonamide and regenerating the active catalyst. academie-sciences.fracs.org

Various transition metal complexes, including those based on copper, manganese, and iron, have been successfully employed as catalysts for this transformation. academie-sciences.fracs.orgionike.com For example, a copper/bisphosphine complex catalyzes the synthesis of diarylamines from p-toluene sulfonamides and benzhydrol derivatives via a borrowing hydrogen mechanism. academie-sciences.fracademie-sciences.fr Similarly, a manganese(I) PNP pincer complex efficiently catalyzes the N-alkylation of a diverse range of sulfonamides with both benzylic and aliphatic alcohols. acs.org

Catalytic Cycle Elucidation and Transition State Analysis

Detailed mechanistic studies, often combining experimental and computational approaches, are crucial for understanding and optimizing catalytic reactions involving toluene (B28343) sulfonamide.

In the context of hydrogen borrowing catalysis, the proposed catalytic cycle typically involves the initial activation of the pre-catalyst, coordination of the alcohol, dehydrogenation to form a metal-hydride and an aldehyde, condensation with the sulfonamide to form an imine, and subsequent reduction of the imine by the metal-hydride to afford the product and regenerate the catalyst. academie-sciences.fracs.org For instance, in the Fe(II)Cl2-catalyzed N-alkylation of sulfonamides with benzylic alcohols, XPS analysis suggested a possible catalytic cycle involving Fe(II) and Fe(0) species. ionike.com

Transition state analysis, often performed using Density Functional Theory (DFT), provides valuable insights into the energetics and geometries of the key steps in a reaction mechanism. For example, in the oxidative cyclization of olefins with sulfonamide nucleophiles, DFT calculations have been used to model the transition structures for the coupling of the sulfonamide to the olefin radical cation. acs.org These calculations have shown that the unpaired electron spin is largely localized on the sulfonamide nitrogen in the transition state, supporting a radical-like cyclization pathway. acs.org Similarly, DFT has been used to study the transition states of permanganate (B83412) oxidation of toluene, providing insights into the competition between methyl group and aromatic ring oxidation. researchgate.net

Catalysis Employing Toluene Sulfonamide and Its Derivatives

Asymmetric Catalysis

The development of asymmetric catalytic systems is crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. Toluene (B28343) sulfonamide derivatives have played a significant role in this area, contributing to the formation of chiral molecules with high stereoselectivity.

Chiral sulfonamides have been successfully employed as organocatalysts, which are small organic molecules that can accelerate chemical reactions. researchtrends.net These catalysts are often derived from readily available chiral sources like amino acids and cinchona alkaloids. ingentaconnect.combeilstein-journals.org Their mode of action often involves the formation of hydrogen bonds to activate the substrate, and they have been utilized in a variety of enantioselective reactions. nih.gov

One notable application is in the Michael addition of nucleophiles to α,β-unsaturated compounds. researchtrends.net For instance, a bifunctional quinine-derived sulfonamide organocatalyst has been developed for the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives, affording the products with up to 96% enantiomeric excess (ee). beilstein-journals.org Similarly, a novel bifunctional sulfonamide organocatalyst has been used in the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, achieving yields up to 91% and enantiomeric excesses up to 79%. nih.gov

Another significant transformation is the direct Mannich reaction. A highly stereoselective three-component direct Mannich reaction between aromatic aldehydes, p-toluenesulfonamide (B41071), and unfunctionalized ketones has been achieved using a bifunctional quinidine (B1679956) thiourea (B124793) catalyst. nih.govorganic-chemistry.org This reaction produces N-tosylated β-aminoketones in high yields with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee). nih.govorganic-chemistry.org

Furthermore, chiral sulfonamide-based organocatalysts have been effective in the enantioselective reduction of imines. A new class of chiral sulfinamide phosphinate catalysts, named SulPhos, has been developed for the organocatalytic asymmetric reduction of N-aryl aryl methyl ketimines with trichlorosilane, yielding a broad range of arylmethylamines in high yields and with up to 99% ee. acs.org

The table below summarizes the performance of some chiral sulfonamide organocatalysts in various enantioselective transformations.

Table 1: Performance of Chiral Sulfonamide Organocatalysts

| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Sulfa-Michael Addition | Quinine-derived sulfonamide | Naphthalene-1-thiol, trans-chalcones | β-naphthyl-β-sulfanyl ketones | - | up to 96 |

| Conjugate Addition | Bifunctional sulfonamide | 1,3-dicarbonyl compounds, β-nitrostyrenes | Michael adducts | up to 91 | up to 79 |

| Mannich Reaction | Quinidine thiourea | Aromatic aldehydes, p-toluenesulfonamide, ketones | N-tosylated β-aminoketones | up to 97 | >99 |

| Imine Reduction | SulPhos (sulfinamide phosphinate) | N-aryl aryl methyl ketimines | Arylmethylamines | high | up to 99 |

In addition to their role as organocatalysts, chiral sulfonamides and their derivatives are extensively used as ligands in metal-catalyzed asymmetric reactions. The sulfonamide moiety can coordinate to a metal center, and the chiral backbone of the ligand induces stereoselectivity in the transformation.

Palladium catalysis is a powerful tool in organic synthesis, and the use of chiral ligands allows for enantioselective transformations. A notable example is the palladium-catalyzed asymmetric three-component synthesis of α-arylamines from sulfonamides, aldehydes, and arylboronic acids. acs.org This method provides a wide array of α-arylamines with high yields and enantioselectivities. acs.org A similar palladium-catalyzed three-component reaction has been developed for the synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides, and arylboronic acids. frontiersin.orgnih.govnih.gov This reaction offers good yields and enantioselectivities and the resulting products can be used as building blocks in peptide synthesis. frontiersin.orgnih.govnih.gov

The development of these reactions highlights the ability of palladium catalysts in conjunction with suitable ligands to facilitate complex multi-component reactions in an enantioselective manner. The operational simplicity of these processes, including tolerance to air and moisture in some cases, adds to their synthetic utility. acs.org

The Sharpless asymmetric aminohydroxylation (AA) is a landmark reaction in asymmetric catalysis that allows for the stereoselective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.org In this reaction, p-toluenesulfonamide or its derivatives often serve as the nitrogen source. nih.govgoogle.comresearchgate.net The reaction is catalyzed by an osmium species in the presence of a chiral ligand, typically derived from cinchona alkaloids. organic-chemistry.orggoogle.com

A significant application of this methodology is the synthesis of the p-toluenesulfonamide derivative of the C-13 side-chain of the anticancer drug Taxol. nih.govresearchgate.netscispace.com This was achieved in a single step from methyl cinnamate (B1238496) on a large scale. nih.govresearchgate.net The reaction proceeds with high enantioselectivity, and the product can be isolated by simple filtration. nih.govresearchgate.net The sulfonamide protecting group can subsequently be removed by acidic hydrolysis. nih.govresearchgate.net

The choice of ligand and nitrogen source can influence the regioselectivity of the aminohydroxylation. organic-chemistry.org For instance, in the reaction with methyl cinnamate, the use of a ligand significantly improves the ratio of regioisomers. google.com

The effectiveness of a metal-catalyzed asymmetric reaction is highly dependent on the structure of the chiral ligand. The design of these ligands is a critical area of research, and several principles guide the development of new and more efficient ligands. snnu.edu.cnsfu.ca

For sulfonamide-based ligands, the sulfonamide group itself can play a crucial role in catalysis through coordination to the metal or by acting as a hydrogen-bond donor. researchgate.netacs.org The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the sulfonamide nitrogen and the aromatic ring. researchgate.net

C₂-symmetry is a common design element in chiral ligands, as it can reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. snnu.edu.cn Many effective chiral bis-sulfonamide ligands possess this feature. researchtrends.net

The backbone of the ligand, often derived from a chiral pool source like an amino acid or a diamine, provides the stereochemical information. ingentaconnect.comresearchgate.net The rigidity or flexibility of this backbone can influence the conformation of the metal complex and, consequently, the enantioselectivity of the reaction.

Furthermore, the concept of "ligand-tuning" is often employed, where a library of ligands with systematic structural variations is screened to find the optimal ligand for a specific reaction. This approach has been successful in optimizing the enantioselectivity of various catalytic transformations. acs.org

Metal-Catalyzed Asymmetric Reactions

General Catalytic Applications

Beyond asymmetric catalysis, p-toluenesulfonamide and its derivatives have found use in a variety of general catalytic applications. For instance, p-toluenesulfonamide itself can act as a catalyst in certain reactions. It has been shown to catalyze the reaction of 2-furaldehyde and secondary amines to produce the corresponding products in high yields. thieme-connect.com

Derivatives of p-toluenesulfonamide have also been used as catalysts. N,N′-Diiodo-N,N′-1,2-ethanediylbis(p-toluenesulfonamide) (NIBTS) has been reported as a highly efficient catalyst for the acetylation of alcohols, phenols, amines, and thiols under solvent-free conditions. researchgate.net

In the realm of metal catalysis, p-toluenesulfonamide has been used in the synthesis of diarylamines through a copper-catalyzed reaction with benzhydrol derivatives under "borrowing hydrogen" conditions. academie-sciences.fr This methodology is advantageous due to the use of a cost-effective copper catalyst and the formation of water as the only byproduct. academie-sciences.fr Additionally, palladium nanoparticles stabilized by p-toluenesulfonamide have been prepared and used as a heterogeneous catalyst for Suzuki–Miyaura and Sonogashira–Hagihara cross-coupling reactions. researchgate.net

The versatility of p-toluenesulfonamide is also evident in its use as a nucleophile in various transition metal-catalyzed reactions, such as palladium-catalyzed glycosylation reactions with glycosyl chlorides. chinesechemsoc.org It is also employed as a nitrogen source in copper-catalyzed three-component alkynylation reactions to produce N-Ts-protected propargylamines. organic-chemistry.org

Copper-Based Catalytic Systems

Copper-based catalysts are widely used due to their low cost, abundance, and versatile reactivity. academie-sciences.fr Toluene sulfonamide and its derivatives have been instrumental in the development of several copper-catalyzed reactions, acting as nitrogen sources or participating in the formation of active catalytic species. These systems are effective in forming carbon-nitrogen bonds through various methods, including direct C-H functionalization or multicomponent domino reactions. researchgate.net

A notable application is the synthesis of diarylamines via a "borrowing hydrogen" mechanism. academie-sciences.fr In this process, a copper/bisphosphine complex catalyzes the reaction between p-toluene sulfonamide and benzhydrol derivatives. academie-sciences.fr The reaction, which proceeds under mild and clean conditions, uses a Cu(OTf)₂/dppe complex to achieve high to excellent yields (90–98%) in short reaction times, with water as the only byproduct. academie-sciences.fr The proposed mechanism involves the initial oxidation of the alcohol to a more reactive ketone, followed by condensation with the sulfonamide to form an imine, which is then reduced to the final diarylamine product. academie-sciences.fr

Another significant copper-catalyzed process is the three-component coupling of aldehydes, alkynes, and a nitrogen source, such as p-toluenesulfonamide, to produce N-Ts-protected propargylamines. organic-chemistry.org Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been identified as a uniquely effective catalyst that functions without the need for additional ligands or bases. organic-chemistry.org This method is distinguished by its high yields, rapid reaction rates, and broad tolerance for various functional groups, making it a versatile route to densely functionalized propargylamines. organic-chemistry.org The superior activity of Cu(OTf)₂ over Cu(I) catalysts allows for the inclusion of ketones in the reaction as well. organic-chemistry.org

Copper catalysts are also effective for the N-alkylation of sulfonamides using alcohols as the alkylating agents. ionike.com Systems like Cu(OAc)₂ in the presence of K₂CO₃ under air facilitate the reaction between p-toluenesulfonamide and benzyl (B1604629) alcohol, achieving high conversion and selectivity. ionike.com Mechanistic studies suggest the reaction proceeds via a transfer hydrogenation pathway, where the dehydrogenation of the alcohol is the rate-determining step. ionike.com Interestingly, under aerobic conditions, a bissulfonylated amidine can be formed in situ, which acts as a stabilizing ligand for the copper catalyst, enhancing its activity. ionike.comionike.com Furthermore, ligand-free copper iodide (CuI) has been used for the N-arylation of sulfonamides with aryl halides, providing good to excellent yields of the arylated products. researchgate.net

Table 1: Selected Copper-Catalyzed Reactions Involving p-Toluene Sulfonamide

| Reaction Type | Catalyst System | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diarylamine Synthesis | Cu(OTf)₂ / dppe | p-Toluene sulfonamide, Benzhydrol derivatives | Diaryl-amines | 90-98% | academie-sciences.fr |

| Propargylamine Synthesis | Cu(OTf)₂ | p-Toluene sulfonamide, Aldehydes, Alkynes | N-Ts-propargylamines | High | organic-chemistry.org |

| N-Alkylation | Cu(OAc)₂ / K₂CO₃ | p-Toluene sulfonamide, Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | ~93% | ionike.com |

| N-Arylation | CuI / Cs₂CO₃ | p-Toluene sulfonamide, Aryl iodides | N-Aryl sulfonamides | up to 91% | researchgate.net |

Indium-Catalyzed Processes

Indium(III) chloride (InCl₃) has gained prominence as a versatile, water-stable Lewis acid catalyst for a variety of organic transformations. nih.govacs.org Its effectiveness stems from its moisture compatibility, low toxicity, and ability to afford high chemo- and regioselectivity. nih.govacs.org One of the key applications involving p-toluenesulfonamide is in multicomponent reactions for the synthesis of complex heterocyclic structures.

A prime example is the InCl₃-catalyzed three-component reaction of phenols, arylglyoxal monohydrates, and p-toluenesulfonamide to generate 2-aryl-3-aminobenzofuran derivatives. acs.orgthieme-connect.comthieme-connect.com This method provides a simple and general route to these biologically significant compounds in good to excellent yields. thieme-connect.com The use of InCl₃ is crucial as it effectively catalyzes the desired transformation while suppressing the formation of α-diketone byproducts, a problem encountered with other Lewis acids like Hf(OTf)₄ or Yb(OTf)₃. thieme-connect.comthieme-connect.com The reaction proceeds efficiently under dry conditions, highlighting the catalyst's role in promoting the specific condensation pathway. thieme-connect.com

InCl₃ also efficiently catalyzes the condensation of aldehydes with p-toluenesulfonamide to form N-tosylimines. sigmaaldrich.comlookchem.com These N-sulfonylimines are valuable intermediates in organic synthesis due to their stability and reactivity in addition reactions. lookchem.com The InCl₃-catalyzed procedure is noted for its simplicity, mild reaction conditions, and excellent yields, accommodating a range of electron-rich and electron-deficient aromatic aldehydes, as well as α,β-unsaturated aldehydes. lookchem.com Furthermore, indium catalysts facilitate the sulfonylation of various amines, including sterically hindered and less nucleophilic anilines, to produce a wide array of sulfonamides in excellent yields. organic-chemistry.org

Table 2: Indium-Catalyzed Synthesis of 2-Aryl-3-aminobenzofurans

| Arylglyoxal Monohydrate | Phenol (B47542) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylglyoxal monohydrate | p-(t-Bu)PhOH | InCl₃ | 86% | thieme-connect.com |

| Phenylglyoxal monohydrate | p-(t-Bu)PhOH | In(OTf)₃ | 65% | thieme-connect.com |

| Phenylglyoxal monohydrate | p-(t-Bu)PhOH | Yb(OTf)₃ | 0% | thieme-connect.com |

Toluene Sulfonamide Derived Ligands in Metal Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. sciopen.com While traditional ligands are often carboxylates or pyridyl compounds, there is growing interest in using other functional groups to impart unique properties to the framework. nih.gov Sulfonamides, recognized for their strong chemical and thermal stability, are being considered as novel ligands for the synthesis of a new generation of MOFs. researchgate.net The incorporation of sulfonamide-based ligands could revolutionize the field of MOF catalysis. researchgate.net

The direct use of toluene sulfonamide derivatives as primary building blocks in catalytic MOFs is an emerging area. More commonly, sulfonamide functionalities are introduced into MOF-related systems through several strategies. One approach involves the post-synthetic modification of a pre-existing MOF, where functional groups are introduced after the framework has been synthesized. nih.gov For example, sulfonamide-modified MOFs have been prepared and investigated for their performance in adsorbing metal ions like Co(II) from aqueous solutions. dntb.gov.ua

Another strategy involves creating composite materials where a sulfonamide-based polymer supports a MOF. Research has shown the stabilization of an amino-functionalized zinc MOF (IRMOF-3) with a porous sulfonamide-triazine-based polymer. researchgate.net This composite material was then used as a support for a copper catalyst in a one-pot multicomponent reaction to synthesize 2,4-diarylquinoline derivatives. researchgate.net

Additionally, the pores of MOFs can be used to encapsulate molecules like p-toluenesulfonamide for specific applications. In one study, a porphyrin-based MOF, PCN-224, was loaded with para-toluenesulfonamide (PTS). researchgate.net These nanoparticles were designed for photodynamic cancer therapy, where the MOF releases PTS within the acidic tumor microenvironment, sensitizing the tissue and enhancing the therapeutic effect under laser irradiation. researchgate.net While not a catalytic application in the traditional sense, it demonstrates the utility of combining toluenesulfonamide with MOF structures.

Thiosemicarbazone-Tosyl Ligands in Metal Complexation and Catalysis

Thiosemicarbazones are versatile ligands that form stable complexes with a wide range of transition metals, and their derivatives are of great interest in coordination chemistry and catalysis. mdpi.comnih.govjns.edu.af The incorporation of a tosyl group into a thiosemicarbazone scaffold creates a multidentate ligand with unique electronic and steric properties, influencing the coordination behavior and catalytic activity of its metal complexes. mdpi.comnih.gov

A notable example is the thiosemicarbazone Schiff-base ligand, N-{2-([4-N-ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide (H₂L1). nih.gov This ligand, which includes a bulky tosyl group, has been used to synthesize complexes with numerous metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pb(II), and Ag(I). nih.gov The coordination with manganese and copper, in particular, led to interesting catalyzed processes. In the reaction with copper, the metal appeared to catalyze a cyclization of the ligand itself, forming a new cyclized thiosemicarbazone ligand within the final complex structure. nih.gov

Reviews on the topic highlight the fruitful use of metal complexes derived from thiosemicarbazones in catalysis. mdpi.comresearchgate.net For instance, Cu(I) complexes with N-substituted-2-tosyl-diazane-1-carbothioamide ligands have been synthesized and studied. mdpi.comresearchgate.net These complexes exhibit metal-to-ligand charge transfer (MLCT) properties, which are relevant for photophysical and potential photocatalytic applications. mdpi.comresearchgate.net Palladium(II) complexes with thiosemicarbazone ligands have also proven to be effective and recyclable catalysts for synthesizing propargylamines through three-component coupling reactions. jns.edu.af The presence of different substituents on the thiosemicarbazone framework, including tosyl groups, can significantly alter the coordination state and catalytic properties of the resulting metal complexes. jns.edu.af

Table 3: Metal Complexation with N-{2-([4-N-ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide (H₂L1)

| Metal Ion | Resulting Complex Formula | Observation | Reference |

|---|---|---|---|

| Pb(II) | [Pb(L1)]₂ | Stereochemically active lone pair, intense fluorescence | nih.gov |

| Cu(II) | [CuL1]₂ | Catalyzed cyclization of the ligand to form [Cu(L3)]₂ | nih.gov |

| Mn(II) | [M(L1)]₂ type | Formation of an unexpected dithiolate ligand as a side-product | nih.gov |

| Zn(II) | [Zn(L1)]₄ | Tetranuclear zeolite-type structure | nih.gov |

| Ag(I) | [Ag₂(L1)]₂·3H₂O | Dimeric silver complex | nih.gov |

Computational Chemistry and Theoretical Modeling of Toluene Sulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of molecules. For the toluene (B28343) sulfonamide isomers, these methods elucidate how the positions of the methyl and sulfonamide groups influence their properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of sulfonamides due to its balance of computational cost and accuracy. Studies on p-toluene sulfonamide (p-TSA) frequently employ the B3LYP functional with basis sets such as 6-311G(d,p) to predict its bio-activity and structural parameters. bsu.by These calculations are crucial for optimizing molecular geometry, simulating vibrational spectra (FT-IR and FT-Raman), and determining electronic properties like HOMO-LUMO energy gaps. bsu.by

For p-TSA, DFT calculations help identify the most stable conformer and analyze its structural parameters. bsu.by The method is also used to simulate NMR chemical shifts and UV-visible spectra, which show good agreement with experimental data. bsu.by

While specific DFT studies focusing exclusively on m-toluene sulfonamide are less common, extensive research on other meta-substituted benzenesulfonamides provides valuable insights. nih.gov DFT calculations on these related systems are used to understand the structure-activity relationship, where the meta-position of substituents is found to significantly influence inhibitory activity against certain enzymes. nih.gov Docking studies, which are often based on DFT-optimized geometries, suggest that the electronic environment created by meta-substitution is crucial for binding to active sites. nih.gov Theoretical studies on toluenium isomers (protonated toluene) using DFT confirm that the position of the methyl group (ortho, meta, or para) has a distinct impact on the electronic structure and stability of the aromatic ring, with the para isomer often being the most stable.

Table 1: Comparison of DFT Functionals and Basis Sets in Sulfonamide Research

| Functional/Basis Set | Application | Compound Studied | Reference |

|---|---|---|---|

| B3LYP/6-311G(d,p) | Geometry Optimization, Vibrational Frequencies, NBO, QTAIM | p-Toluene sulfonamide | bsu.by |

| B3PW91/6-31g(d,p) | Molecular Structure, Vibrational Characteristics, NBO | Benzene (B151609) sulfonamide derivative | |

| B3LYP/6-311++G** | Conformational Analysis | Benzenesulfonamide, p-Toluene sulfonamide | |

| M06-2X/def2tzvp | Geometry Optimization, Frequency Computations | General organic molecules | |

| ωB97X-D/Def2TZVP | Molecular Geometries, Bond Analysis | Substituted thiophenols | nih.gov |

Ab Initio Approaches in Molecular Systems

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are used for high-accuracy calculations of molecular geometries and energies.

For sulfonamides, ab initio calculations have been employed to develop force field parameters for molecular dynamics simulations and to perform detailed conformational analyses. For instance, calculations on N-methylmethanesulfonamide have been used to understand the torsional parameters around the S-N bond, which is a critical aspect of sulfonamide conformation. Studies on toluenium isomers have utilized methods like Configuration Interaction (CISD) and Coupled Cluster (CCSD(T)) alongside DFT to provide benchmark results for properties such as proton affinities and polarizabilities. These high-level calculations confirm the stability differences among the isomers, generally showing the para form to be the most stable.

Potential Energy Surface Scans and Conformational Analysis

Potential Energy Surface (PES) scans are a vital computational technique for exploring the conformational landscape of a molecule. By systematically changing a specific dihedral angle and optimizing the rest of the molecular geometry at each step, a PES scan can identify stable conformers (local minima) and the energy barriers between them (transition states).

For p-toluene sulfonamide, PES scan studies have been conducted to identify its most stable conformer. bsu.by The scan is typically performed around the C-S bond to determine the preferred orientation of the sulfonamide group relative to the toluene ring. This analysis reveals the rotational barriers and the geometry of the lowest energy state, which is essential for understanding the molecule's interactions in biological and chemical systems. bsu.by The conformational preferences of sulfonamides are governed by a balance of steric hindrance and electronic effects, such as the interaction between the nitrogen lone pair and the aromatic ring.

Analysis of Intramolecular and Intermolecular Interactions

The function and stability of molecules are heavily dependent on a complex network of interactions within and between molecules. Computational methods provide powerful tools to dissect and quantify these forces.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs).

Table 2: Selected NBO Analysis Data for a Benzene Sulfonamide Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N7 | σ*(S8-O9) | 5.21 | Hyperconjugation |

| LP(1) N7 | σ*(S8-O10) | 5.33 | Hyperconjugation |

| LP(1) O9 | σ*(S8-N7) | 1.89 | Hyperconjugation |

| LP(1) O10 | σ*(S8-N7) | 1.92 | Hyperconjugation |

| π(C1-C6) | π*(C2-C3) | 19.54 | Resonance |

| π(C2-C3) | π*(C4-C5) | 22.87 | Resonance |

Note: Data is illustrative for a representative benzene sulfonamide derivative and highlights common interactions.

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the characterization of chemical bonds and other intramolecular interactions based on the topological properties of the electron density (ρ(r)) at specific points called bond critical points (BCPs).

For p-toluene sulfonamide, the QTAIM approach has been used to analyze various intramolecular interactions. bsu.by By examining the properties at the BCPs—such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r))—the nature of the bonds (e.g., covalent, ionic, hydrogen bond) can be determined. A negative Laplacian (∇²ρ < 0) typically indicates a shared interaction (covalent character), while a positive Laplacian (∇²ρ > 0) suggests a closed-shell interaction (like ionic bonds or van der Waals forces).

Comparative computational studies on meta- and para-substituted aromatic systems, such as thiophenols, use QTAIM to reveal how the substituent position affects C-S and S-H bond characteristics. nih.gov These studies show that para-substitutions markedly influence bond characteristics, correlating with the substituent's electron-donating or withdrawing nature, while alterations at the meta-position show a lesser effect on the adjacent C-S bond. nih.gov This framework suggests that similar trends in electron density distribution and bond characteristics would be observable in the p- and m-isomers of toluene sulfonamide.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. researchgate.netjussieu.fr This analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netnih.gov

For p-toluenesulfonamide (B41071) and its derivatives, RDG analysis has been employed to elucidate the nature and strength of intermolecular and intramolecular interactions. researchgate.net The analysis reveals distinct isosurfaces corresponding to different interaction types:

Strong Attractive Interactions (Hydrogen Bonds): These are typically observed as blue-colored isosurfaces, indicating strong hydrogen bonds like the N–H···O interactions between the sulfonamide groups of adjacent molecules. These are critical in the formation of dimers and larger supramolecular assemblies. jussieu.fr

Weak Attractive Interactions (van der Waals forces): Green-colored surfaces signify weaker van der Waals interactions, such as C–H···O, C-H···π, and π-π stacking interactions between the toluene rings. researchgate.netresearchgate.net

Repulsive Interactions (Steric Clashes): Red-colored regions indicate steric repulsion, which occurs where atoms are in close proximity, leading to destabilization. researchgate.net

Computational studies on related sulfonamide compounds have used RDG analysis to confirm the presence and significance of N–H···O and C–H···O intermolecular interactions, which are crucial for the stability of their crystal structures. researchgate.net This theoretical approach provides a visual and intuitive understanding of the bonding patterns that govern the molecular packing of toluene sulfonamides.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. biointerfaceresearch.com The Hirshfeld surface of a molecule is defined as the region where the electron density of the molecule is greater than that of all surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. mdpi.com

For sulfonamide derivatives, Hirshfeld surface analysis reveals that the crystal packing is predominantly governed by hydrogen bonding and other weak interactions. mdpi.comnih.gov The most significant interactions are typically highlighted by distinct red spots on the d_norm mapped surface, corresponding to N–H···O hydrogen bonds. mdpi.com

Table 5.2.4.1: Percentage Contribution of Intermolecular Contacts for Sulfonamide Derivatives from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution Range (%) | Description |

| H···H | 33 - 49 % | Represents the most frequent, though weakest, contacts between hydrogen atoms on the molecular periphery. |

| O···H / H···O | 20 - 41 % | Corresponds to significant N–H···O and C–H···O hydrogen bonding, crucial for crystal stability. |

| C···H / H···C | 12 - 25 % | Indicates C-H···π interactions and other contacts between carbon and hydrogen atoms. |

| C···C | 2 - 8 % | Suggests the presence of π-π stacking interactions between the aromatic rings. |

Note: Data is compiled from studies on various sulfonamide derivatives and represents typical contribution ranges. biointerfaceresearch.commdpi.comresearchgate.netmdpi.com

The analysis for various sulfonamides consistently shows that H···H and O···H/H···O contacts are the most significant contributors to the crystal packing, underscoring the importance of both non-specific van der Waals forces and specific hydrogen bonding in defining the supramolecular architecture. mdpi.comresearchgate.net

Prediction of Chemical Reactivity and Selectivity

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. grafiati.com

Small HOMO-LUMO gap: Suggests low kinetic stability and high chemical reactivity, indicating that the molecule is more easily polarizable and can readily engage in chemical reactions. nih.gov

For p-toluenesulfonamide, DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) are used to determine the energies of these orbitals. researchgate.net In related sulfonamides, the HOMO is typically localized on the phenyl ring and the nitrogen atom, while the LUMO is distributed over the sulfonyl group and the phenyl ring. The calculated energy gap provides insight into the intramolecular charge transfer that can occur within the molecule. researchgate.net

Table 5.3.1.1: Representative FMO Parameters for Sulfonamide Derivatives (Calculated via DFT)

| Parameter | Representative Energy Value (eV) | Significance |

| E_HOMO | ~ -6.5 to -7.5 eV | Indicates electron-donating capability. |

| E_LUMO | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Reflects chemical reactivity and stability. |

Note: These are typical values for sulfonamide-based compounds and can vary depending on the specific molecule and computational method. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for predicting how a molecule will interact with other chemical species. nih.gov

The color scheme of an MEP map indicates the nature of the electrostatic potential:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges. researchgate.netresearchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and indicate areas where the positive charge of the nuclei is dominant. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For p-toluenesulfonamide, MEP analysis reveals specific reactive sites. The most negative potential is typically localized over the oxygen atoms of the sulfonyl group (-SO₂) and, to a lesser extent, the nitrogen atom of the sulfonamide group (-NH₂). These electron-rich areas are the primary sites for electrophilic attack and are involved in hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic ring exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. researchgate.net MEP maps therefore provide a clear and predictive guide to the regioselectivity of toluene sulfonamide in its chemical reactions. nih.gov

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a more quantitative method within DFT for identifying the most reactive sites in a molecule. ias.ac.in The Fukui function, f(r), measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. researchgate.net By calculating condensed Fukui functions for each atom, one can pinpoint the atoms most likely to participate in a reaction. schrodinger.com

There are three main types of Fukui functions used to predict reactivity:

f⁺(r): For nucleophilic attack (electron acceptance). A higher value indicates a site that is more susceptible to attack by a nucleophile. schrodinger.com

f⁻(r): For electrophilic attack (electron donation). A higher value indicates a site that is more likely to be attacked by an electrophile. schrodinger.com

f⁰(r): For radical attack. unam.mx

Computational analyses of p-toluenesulfonamide and related compounds have utilized Fukui functions to confirm and quantify the reactivity patterns suggested by MEP maps. researchgate.net The calculations typically show that the oxygen and nitrogen atoms of the sulfonamide group have the highest f⁻ values, marking them as the most probable sites for electrophilic attack. The carbon atoms of the aromatic ring and the sulfur atom often show higher f⁺ values, indicating their susceptibility to nucleophilic attack. researchgate.net This analysis provides a powerful, quantitative basis for understanding and predicting the chemical behavior of toluene sulfonamide. researchgate.net

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions involving toluene sulfonamide. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. researchgate.net These studies provide insights that are often difficult or impossible to obtain through experimental means alone.

For toluene sulfonamide, computational simulations can be applied to various important reactions:

N-Alkylation/N-Arylation: This is a common reaction where the hydrogen on the sulfonamide nitrogen is replaced. Simulations can model the reaction pathway, showing the role of the base in deprotonating the nitrogen to form the highly nucleophilic sulfonamide anion. The subsequent attack of this anion on an electrophile can be mapped to determine activation energies and predict reaction kinetics.

Sulfonamide Synthesis: The formation of toluene sulfonamide from toluenesulfonyl chloride and ammonia (B1221849) or an amine is a fundamental reaction. rsc.org Computational studies can model the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride leaving group. nih.govresearchgate.net These simulations help to understand the factors influencing the reaction rate and yield. rsc.org

These simulations, often performed using DFT methods, provide detailed energetic and structural information about the entire reaction coordinate, helping to rationalize experimental observations and guide the design of new synthetic methodologies. nih.govresearchgate.net

Transition State Characterization and Activation Barriers

The study of transition states and the energy barriers required to reach them is fundamental to understanding reaction kinetics. Density Functional Theory (DFT) is a widely used computational method for elucidating reaction mechanisms, including those involving sulfonamide derivatives.

In a theoretical investigation of the Lossen rearrangement of p-toluenesulfonates of N-oxyimides under basic conditions, DFT calculations were employed to map out the reaction pathway. The study revealed the energy barriers associated with key steps of the reaction. For the nucleophilic attack of an amine, the transition state was found to have an energy barrier of 6.07 kcal/mol, leading to the formation of an anionic intermediate. The subsequent Lossen rearrangement step proceeded through a transition state with a lower energy barrier of 5.41 kcal/mol. nih.gov These calculations help in understanding the feasibility and kinetics of reactions involving the toluenesulfonyl group.

Another computational study focused on the sulfonation reaction of toluene, a precursor to toluene sulfonamide, to understand the molecular mechanism and regioselectivity. chemsoc.org.cn Such studies are crucial for optimizing reaction conditions and improving the yield of desired isomers. While the primary focus is often on the initial sulfonation, the principles can be extended to understand the subsequent amidation to form the sulfonamide.

General insights into the reactivity of para-toluenesulfonamide suggest that the electron-withdrawing nature of the sulfonyl group plays a significant role in stabilizing transition states in various reactions, thereby influencing their rates and efficiency. patsnap.com

Table 1: Calculated Activation Barriers for a Reaction Involving a p-Toluenesulfonyl Group